D-ガラクトース-6-O-硫酸ナトリウム塩

概要

説明

D-Galactose-6-O-sulphate sodium salt is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a diagnostic agent to measure the level of galactose in blood and tissues . The enzyme that hydrolyzes D-galactose-6-O-sulphate, galactose oxidase, is present in leukocytes .

Molecular Structure Analysis

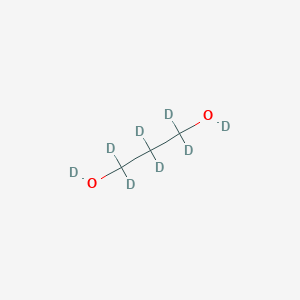

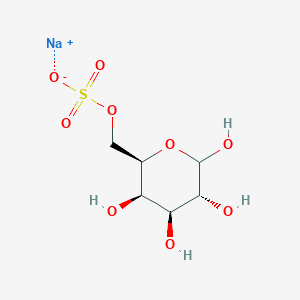

The molecular weight of D-Galactose-6-O-sulphate sodium salt is 282.20 and its formula is C6H11NaO9S . The SMILES representation is O=CC@HC@@HC@@HC@HCOS(=O)(O[Na])=O .科学的研究の応用

海洋バイオテクノロジーとカラギーナン

D-ガラクトース-6-O-硫酸: は、海洋紅藻から単離された硫酸化多糖であるカラギーナンの構造における主要な構成要素です 。これらの化合物は、D-ガラクトースの主鎖を持ち、生体適合性と物理化学的特性により広く使用されています。 特に食品、製薬、化粧品業界において、乳化剤、増粘剤、ゲル化剤、安定剤として役立っています .

ドラッグデリバリーシステム

この化合物は、肝細胞や特定のがん細胞など、ガラクトース受容体を発現する細胞に対するリガンドとして機能する能力を持つため、ドラッグデリバリーシステムにとって貴重な足場となります 。 D-ガラクトース-6-O-硫酸を薬物または薬物負荷ナノ粒子に付着させることで、細胞への取り込みが促進され、標的細胞への薬物送達の効率が向上します .

診断アプリケーション

D-ガラクトース-6-O-硫酸: は、ガラクトース排除能力試験などの診断検査で使用され、肝機能を評価し、肝疾患や肝機能予備能を評価します 。この用途は、この化合物が医療診断における役割を果たし、肝臓関連の病状のモニタリングと管理において潜在力を持っていることを示しています。

テラノスティクス

治療的および診断的機能を組み合わせることで、D-ガラクトース-6-O-硫酸はテラノスティック剤の設計に使用できます。 これらの薬剤は、薬物を送達しながら同時に治療の有効性を監視できるため、個別化医療に特に役立ちます .

グリカン硫酸化物認識

この化合物は、グリカン硫酸化物の認識と結合部位を区別するのに役立ちます。 細胞表面の相互作用とシグナル伝達を理解するために重要な、カラギーナンとガラクトンの構造と生化学の研究に役立ちます .

バイオメディカルリサーチ

バイオメディカルリサーチでは、D-ガラクトース-6-O-硫酸は、血液や組織中のガラクトース濃度を測定するための診断薬として使用されます。 この化合物を加水分解する酵素ガラクトースオキシダーゼは、白血球と絨毛に存在し、生物学的プロセスにおける重要性を示しています .

Safety and Hazards

作用機序

Target of Action

D-Galactose-6-O-sulphate sodium salt, also known as sodium;[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl sulfate, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The primary targets of this compound are the enzymes that hydrolyze D-galactose-6-O-sulphate, such as galactose oxidase, which are present in leukocytes and chorionic villi .

Mode of Action

It is known that the compound interacts with its targets, such as galactose oxidase, and may influence their activity .

Biochemical Pathways

It is known that the compound is involved in the recognition/binding sites of glycan sulfatides and the structure and biochemistry of carrageenans and galactans .

Pharmacokinetics

It is known that the compound is used as a diagnostic agent to measure the level of galactose in blood and tissues .

Result of Action

It is known that the compound can be used to help differentiate glycan sulfatide recognition/binding sites and to study the structure and biochemistry of carrageenans and galactans .

Action Environment

It is known that the compound is stable under room temperature conditions .

生化学分析

Biochemical Properties

D-Galactose-6-O-sulphate sodium salt plays a significant role in biochemical reactions, particularly in the study of glycan structures and their interactions. This compound is known to interact with enzymes such as galactose oxidase, which hydrolyzes D-galactose-6-O-sulphate . The interaction between D-Galactose-6-O-sulphate sodium salt and galactose oxidase is crucial for measuring galactose levels in blood and tissues. Additionally, D-Galactose-6-O-sulphate sodium salt is involved in the differentiation of glycan sulfatide recognition and binding sites, aiding in the study of carrageenans and galactans .

Cellular Effects

D-Galactose-6-O-sulphate sodium salt influences various cellular processes and functions. It is a component of keratin sulfate and some types of carrageenan, which are essential for cellular structure and function . The compound affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific receptors and enzymes. For instance, it plays a role in the generation of galactose-6-O-sulfate in high endothelial venules, which are involved in lymphocyte adhesion and migration .

Molecular Mechanism

The molecular mechanism of D-Galactose-6-O-sulphate sodium salt involves its interaction with enzymes and other biomolecules. The compound binds to galactose oxidase, leading to the hydrolysis of the sulfate group and the subsequent release of galactose . This interaction is essential for diagnostic applications, as it allows for the measurement of galactose levels in biological samples. Additionally, D-Galactose-6-O-sulphate sodium salt may be used to differentiate glycan sulfatide recognition and binding sites, contributing to the understanding of glycan structures and their biochemical roles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Galactose-6-O-sulphate sodium salt can change over time. The compound is stable when stored at temperatures below -15°C, ensuring its integrity for extended periods . Its stability and activity may be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that D-Galactose-6-O-sulphate sodium salt can influence cellular function over time, with potential changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of D-Galactose-6-O-sulphate sodium salt vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes . Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent.

Metabolic Pathways

D-Galactose-6-O-sulphate sodium salt is involved in several metabolic pathways, including the Leloir pathway of galactose metabolism . The compound interacts with enzymes such as galactokinase and galactose-1-phosphate uridylyltransferase, which are essential for the conversion of galactose to glucose-1-phosphate. This conversion is crucial for maintaining cellular energy balance and metabolic flux .

Transport and Distribution

Within cells and tissues, D-Galactose-6-O-sulphate sodium salt is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes . Additionally, D-Galactose-6-O-sulphate sodium salt may be involved in the formation of glycan structures, contributing to its distribution within the extracellular matrix and cellular compartments .

Subcellular Localization

D-Galactose-6-O-sulphate sodium salt is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . Its activity and function are influenced by its subcellular localization, which determines its interactions with enzymes, receptors, and other biomolecules .

特性

IUPAC Name |

sodium;[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O9S.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1/t2-,3+,4+,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFZWUBBFWXXKZ-HLTNBIPTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746655 | |

| Record name | Sodium 6-O-sulfonato-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125455-62-1 | |

| Record name | Sodium 6-O-sulfonato-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1469515.png)

![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1469517.png)

![6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1469525.png)